molecular formula C22H18ClN B415229 Androgen receptor antagonist 3

Androgen receptor antagonist 3

Cat. No.: B415229
M. Wt: 331.8g/mol
InChI Key: NUTFFTIAYAJRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 3 is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androgen receptor antagonist 3 typically involves multi-step organic reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde under acidic conditions . Another approach is the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Androgen receptor antagonist 3 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C22H18ClN

Molecular Weight

331.8g/mol

IUPAC Name

12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2

InChI Key

NUTFFTIAYAJRGC-UHFFFAOYSA-N

SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl

Origin of Product

United States

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